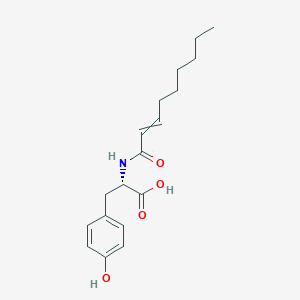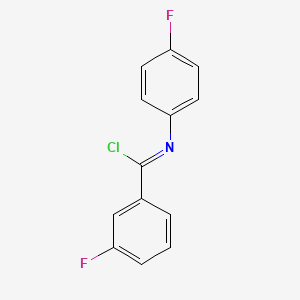
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-fluorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carboximidoyl chloride group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carboximidoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, although specific conditions and reagents for such transformations may vary.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically used in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed, depending on the desired oxidation state.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives, which may include carboxylic acids or other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the preparation of functional materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a single fluorine substituent.
4-Fluoroaniline: An aromatic amine with a fluorine substituent.
3-Fluorobenzoyl chloride: An aromatic carboximidoyl chloride with a fluorine substituent.
Uniqueness
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both fluorine atoms and the carboximidoyl chloride group, which confer specific reactivity and properties. This combination makes the compound valuable for various synthetic and research applications, distinguishing it from simpler fluorinated aromatic compounds.
Eigenschaften
CAS-Nummer |
828263-99-6 |
|---|---|
Molekularformel |
C13H8ClF2N |
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
3-fluoro-N-(4-fluorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClF2N/c14-13(9-2-1-3-11(16)8-9)17-12-6-4-10(15)5-7-12/h1-8H |
InChI-Schlüssel |
LGKXFHFRUKPECC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=NC2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



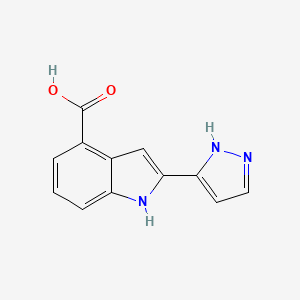
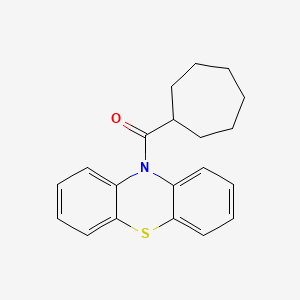
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
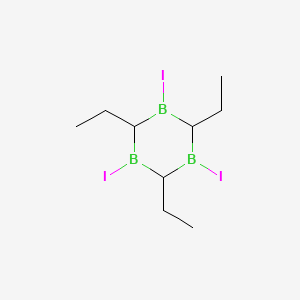
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)
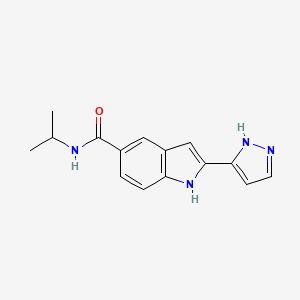
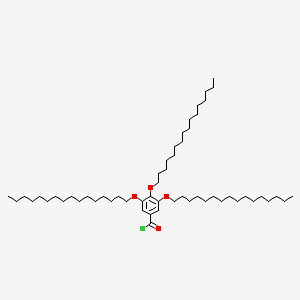

![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)
